molecular formula C16H21NO3 B14186061 4-Pentenoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester, (2R)- CAS No. 923276-13-5

4-Pentenoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester, (2R)-

Cat. No.: B14186061
CAS No.: 923276-13-5
M. Wt: 275.34 g/mol
InChI Key: CVHCJRLNQKTYKG-CYBMUJFWSA-N
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Description

4-Pentenoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester, (2R)- is a complex organic compound with a unique structure that includes a pentenoic acid backbone, a benzoylamino group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentenoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester, (2R)- typically involves multiple steps. One common method starts with the preparation of 4-pentenoic acid, which is then reacted with benzoyl chloride to form the benzoylamino derivative. The final step involves esterification with tert-butyl alcohol under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Pentenoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester, (2R)- can undergo various chemical reactions, including:

    Oxidation: The double bond in the pentenoic acid moiety can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzoylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Pentenoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester, (2R)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pentenoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester, (2R)- involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects. Pathways involved include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pentenoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester, (2S)-
  • 4-Pentenoic acid, 2-(benzoylamino)-, methyl ester
  • 4-Pentenoic acid, 2-(benzoylamino)-, ethyl ester

Uniqueness

4-Pentenoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester, (2R)- is unique due to its specific stereochemistry (2R) and the presence of the tert-butyl ester group. This configuration can influence its reactivity, biological activity, and interactions with molecular targets, distinguishing it from similar compounds.

Properties

CAS No.

923276-13-5

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

tert-butyl (2R)-2-benzamidopent-4-enoate

InChI

InChI=1S/C16H21NO3/c1-5-9-13(15(19)20-16(2,3)4)17-14(18)12-10-7-6-8-11-12/h5-8,10-11,13H,1,9H2,2-4H3,(H,17,18)/t13-/m1/s1

InChI Key

CVHCJRLNQKTYKG-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC=C)NC(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)C(CC=C)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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